![molecular formula C12H12N4O3S B5972703 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5972703.png)
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamide
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Overview
Description
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamide, also known as thiamphenicol, is a broad-spectrum antibiotic that has been widely used in the treatment of various bacterial infections. In
Mechanism of Action
Thiamphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial growth and ultimately, bacterial death.
Biochemical and Physiological Effects:
Thiamphenicol has been shown to have low toxicity and good pharmacokinetic properties. It is well-absorbed after oral administration and has a long half-life, allowing for once-daily dosing. Thiamphenicol has also been shown to have good tissue penetration, allowing it to effectively treat infections in various parts of the body.
Advantages and Limitations for Lab Experiments
Thiamphenicol has several advantages for use in lab experiments. It has a broad spectrum of activity, making it useful for testing against a wide range of bacterial species. It is also relatively inexpensive and easy to obtain. However, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamidel has some limitations, including the potential for bacterial resistance and the need for caution in its use due to its potential impact on human health.
Future Directions
There are several potential future directions for research on 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamidel. One area of interest is the development of new formulations of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamidel that can be used to treat specific types of infections. Another area of interest is the study of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamidel in combination with other antibiotics to enhance its effectiveness. Additionally, research on the potential use of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamidel in the treatment of bacterial infections in animals and plants could be explored.
Synthesis Methods
Thiamphenicol is synthesized by the reaction of 4-nitroacetophenone with thiourea to form 4-amino-6-nitro-2-thiopyrimidine. The nitro group is then reduced to an amino group, followed by acetylation with acetic anhydride to form 2-acetamido-5-amino-6-thiopyrimidine. The final step involves the reaction of 2-acetamido-5-amino-6-thiopyrimidine with 4-hydroxybenzaldehyde to form 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamidel.
Scientific Research Applications
Thiamphenicol has been extensively studied for its antibacterial activity against a wide range of gram-positive and gram-negative bacteria. It has been found to be effective in treating respiratory tract infections, skin and soft tissue infections, urinary tract infections, and gastrointestinal infections. Thiamphenicol has also been studied for its potential use in the treatment of bacterial infections in animals.
properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c13-9-5-10(18)16-12(15-9)20-6-11(19)14-7-1-3-8(17)4-2-7/h1-5,17H,6H2,(H,14,19)(H3,13,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRMEZLXUXZPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide |
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